N-(5-chloro-2-methoxyphenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
This compound features a pyridazinone core substituted at the 3-position with a 4-chlorophenyl group and a butanamide linker terminating in an N-(5-chloro-2-methoxyphenyl) moiety. The pyridazinone ring system is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3/c1-29-19-10-8-16(23)13-18(19)24-20(27)3-2-12-26-21(28)11-9-17(25-26)14-4-6-15(22)7-5-14/h4-11,13H,2-3,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSYNFKNSMHXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It includes a 5-chloro-2-methoxyphenyl moiety and a pyridazine ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Various studies have demonstrated its effectiveness against different cancer cell lines.
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, contributing to its therapeutic effects.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines, including:
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Studies have indicated that it triggers apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary results indicate moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 30 µg/mL | |
| Salmonella typhi | 20 µg/mL |
Enzyme Inhibition Studies
Research has highlighted the compound's potential as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on acetylcholinesterase and urease:
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
A study conducted on the effects of this compound on A549 cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively induces programmed cell death in lung cancer cells. -
Antimicrobial Screening :
In a comparative study, this compound was tested alongside known antibiotics. The results showed that it possesses comparable activity against certain strains, suggesting its potential as a novel antimicrobial agent. -
Enzyme Interaction Studies :
Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. These studies suggest that specific functional groups within the molecule enhance its binding affinity, leading to effective inhibition.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include compounds from and , which share the pyridazinone-oxo-butanamide backbone but differ in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Pyridazinone Substituents: The 4-chlorophenyl group (target and ) increases lipophilicity and may enhance membrane permeability compared to the 4-methoxyphenyl group (), which introduces electron-donating properties . Chlorine’s electronegativity could improve binding affinity to hydrophobic enzyme pockets, while methoxy groups may favor hydrogen bonding .
The 2-(trifluoromethyl)phenyl group () introduces strong electronegativity and metabolic stability due to the C-F bond’s resistance to oxidation .
Metabolic Stability and Toxicity
- Chlorine vs.
- Trifluoromethyl Group : Reduces metabolic degradation but may accumulate in fatty tissues due to high lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
